molecular formula C15H12N2OS B2882548 2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone CAS No. 21547-79-5

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone

Cat. No.: B2882548
CAS No.: 21547-79-5
M. Wt: 268.33
InChI Key: NRCVVKRZQAPHQO-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the benzimidazole moiety in this compound imparts significant biological activity, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The primary targets of 2-(1H-Benzoimidazol-2-ylsulfanyl)-1-phenyl-ethanone are currently unknown. This compound is structurally similar to benzimidazole derivatives, which are known to interact with a variety of biological targets . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The exact mode of action for this compound would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by 2-(1H-Benzoimidazol-2-ylsulfanyl)-1-phenyl-ethanone are not well-defined. Given the structural similarity to benzimidazole derivatives, it is possible that this compound could affect similar pathways. Benzimidazoles are known to interact with a variety of biochemical pathways, including those involved in cell cycle regulation, protein synthesis, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: This compound shares the benzimidazole core but has a mercapto group instead of the phenylethanone moiety.

    Benzimidazole-2-thione: Similar in structure but lacks the phenylethanone group.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone is unique due to the presence of both the benzimidazole and phenylethanone moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone, also known by its chemical formula C15H12N2OS, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological significance, mechanism of action, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole ring linked to a phenylethanone moiety via a sulfanyl group. The unique structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

These studies utilized methods such as the disc diffusion technique, revealing that the compound's antibacterial activity is comparable to standard antibiotics like Gentamycin at certain concentrations (1 µg/ml, 10 µg/ml, 100 µg/ml) .

Antifungal Activity

The compound has also been tested for antifungal properties against pathogens such as Candida albicans and Aspergillus niger . Results demonstrated promising antifungal activity, with some derivatives showing efficacy comparable to Fluconazole .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Cancer Cell LineIC50 (µM)Reference
MDA-MB-468 (Breast)8.5
A498 (Renal)7.2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways related to inflammation and cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by R.V. Shingalapur et al. synthesized several derivatives of benzimidazole compounds and tested their antimicrobial activities against E. coli and P. aeruginosa. The results indicated that modifications in the benzimidazole structure could enhance antimicrobial efficacy significantly .

Case Study 2: Anticancer Potential
In a study published in Der Pharma Chemica, the anticancer properties of this compound were evaluated against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in MDA-MB-468 cells through the activation of caspase pathways .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVVKRZQAPHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-Mercaptobenzimidazole (0.06M, 9 g) in methanol (50 ml) was added sodium hydroxide (0.06M, 2.4 g) and stirred for 30 min. to get a clear solution. To this solution, phenacyl bromide (0.05M, 10 g) was added slowly and stirred until the solid separates. The solid was filtered and washed thoroughly with 5% sodium hydroxide solution and methanol to get white solid (11.2 g). M.P. 167° C. NMR (DMSO): δ5.1(s, 2H, CH2), 7-8.2(m, 10H, Aromatic).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

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